3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride
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Overview
Description
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride typically involves the bromination of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by crystallization and purification processes to obtain the hydrochloride salt. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Uniqueness
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-4-11-7-1-2-10-3-5(7)8(6)12;/h4,10H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDSZPYAIOJOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C(C2=O)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138549-03-6 |
Source
|
Record name | 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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